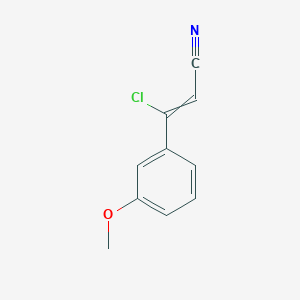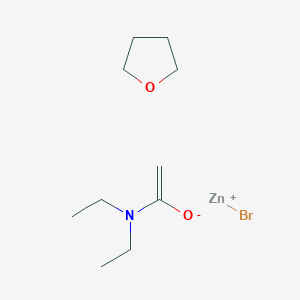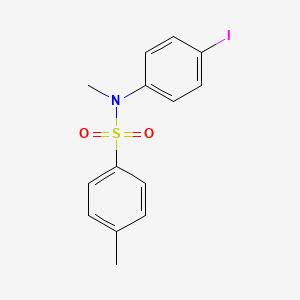![molecular formula C16H15NO2 B14241497 (3R)-3-hydroxy-2-[(1S)-1-phenylethyl]-3H-isoindol-1-one CAS No. 503859-63-0](/img/structure/B14241497.png)
(3R)-3-hydroxy-2-[(1S)-1-phenylethyl]-3H-isoindol-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-hydroxy-2-[(1S)-1-phenylethyl]-3H-isoindol-1-one is a chiral compound with significant interest in various fields of chemistry and pharmacology. This compound features a unique isoindolinone structure, which is a bicyclic system containing a lactam ring fused to a benzene ring. The presence of chiral centers at the 3-hydroxy and 1-phenylethyl positions adds to its complexity and potential for enantioselective synthesis and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-hydroxy-2-[(1S)-1-phenylethyl]-3H-isoindol-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as phthalic anhydride and (S)-1-phenylethylamine.
Cyclization: The key step involves the cyclization of the intermediate to form the isoindolinone core. This can be achieved through a condensation reaction under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-hydroxy-2-[(1S)-1-phenylethyl]-3H-isoindol-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like Jones reagent or PCC (pyridinium chlorochromate).
Reduction: The compound can be reduced to form different derivatives, such as the reduction of the lactam ring to an amine using lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Jones reagent, PCC, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of amines or alcohols
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
(3R)-3-hydroxy-2-[(1S)-1-phenylethyl]-3H-isoindol-1-one has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis and as a ligand in catalytic reactions.
Biology: Studied for its potential as an enzyme inhibitor or modulator due to its unique structure.
Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory, analgesic, and anticancer activities.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals, as well as in material science for the development of novel polymers and coatings.
Mechanism of Action
The mechanism of action of (3R)-3-hydroxy-2-[(1S)-1-phenylethyl]-3H-isoindol-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, such as signal transduction, gene expression, and metabolic processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-hydroxy-2-[(1S)-1-phenylethyl]-3H-isoindol-1-one: Unique due to its specific chiral centers and isoindolinone structure.
(3R)-3-hydroxy-2-[(1R)-1-phenylethyl]-3H-isoindol-1-one: Similar structure but different stereochemistry at the 1-phenylethyl position.
(3S)-3-hydroxy-2-[(1S)-1-phenylethyl]-3H-isoindol-1-one: Similar structure but different stereochemistry at the 3-hydroxy position.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry, which can lead to distinct biological activities and selectivity in reactions compared to its stereoisomers.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
503859-63-0 |
|---|---|
Molecular Formula |
C16H15NO2 |
Molecular Weight |
253.29 g/mol |
IUPAC Name |
(3R)-3-hydroxy-2-[(1S)-1-phenylethyl]-3H-isoindol-1-one |
InChI |
InChI=1S/C16H15NO2/c1-11(12-7-3-2-4-8-12)17-15(18)13-9-5-6-10-14(13)16(17)19/h2-11,15,18H,1H3/t11-,15+/m0/s1 |
InChI Key |
KMTCRDRWKJLWTR-XHDPSFHLSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N2[C@@H](C3=CC=CC=C3C2=O)O |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C(C3=CC=CC=C3C2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(1R,2S)-2-Hydroxycyclohexyl]methanesulfonamide](/img/structure/B14241428.png)
![Iron(2+) bis[tris(trimethylsilyl)methanide]](/img/structure/B14241434.png)


![4-(4-Bromophenyl)sulfanylthieno[2,3-c]pyridine-2-carboxamide](/img/structure/B14241453.png)

![2-(1H-Indol-3-yl)-N-[2-(1H-indol-3-yl)-2-oxoethyl]acetamide](/img/structure/B14241466.png)


![6-[Chloro(dimethyl)silyl]hexyl 2-bromo-2-methylpropanoate](/img/structure/B14241485.png)
![Silane, [2,2-bis(ethylthio)ethenyl]trimethyl-](/img/structure/B14241491.png)


